N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a structurally complex heterocyclic compound featuring fused pyrazolo, thiazolo, and pyrimidinone rings. Its acetamide substituent is linked to a 4-methylthiazole group, which may enhance bioavailability and target specificity. The compound’s synthesis likely involves multi-step alkylation and cyclization reactions, as seen in analogous pyrimidine-thioacetamide derivatives .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S2/c1-11-9-28-18(21-11)22-15(26)7-13-10-29-19-23-16-14(17(27)24(13)19)8-20-25(16)12-5-3-2-4-6-12/h2-6,8-9,13H,7,10H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQJUGOMTYUOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS Number: 952828-64-7) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6O2S2 |
| Molecular Weight | 424.5 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. Specifically, this compound has been studied for its ability to inhibit various cancer cell lines. A study highlighted that pyrazole derivatives can effectively inhibit BRAF(V600E) and EGFR pathways which are critical in tumor growth and proliferation .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In vitro assays demonstrated that it can reduce the expression of pro-inflammatory cytokines and inhibit the NF-kB signaling pathway. These findings suggest a potential application in treating inflammatory diseases .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .
Case Studies and Research Findings
- Antitumor Efficacy :
-
Inflammation Model :
- In a murine model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .
- Antimicrobial Testing :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of tetrahydropyrazolo-thiazole compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of angiogenesis.
A notable study demonstrated that these compounds could effectively target the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor growth and metastasis. In vitro assays showed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for development as anticancer therapeutics .
Antimicrobial Properties
The thiazole moiety is known for its broad-spectrum antimicrobial activity. Compounds containing this structure have been tested against various bacterial strains and fungi. Research has shown that this compound exhibits significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacological Insights
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific kinases involved in cancer progression and inflammation. For example, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells and may enhance the efficacy of existing chemotherapeutic agents .
Neuroprotective Effects
Emerging research indicates that thiazole derivatives possess neuroprotective properties. Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings open avenues for developing treatments aimed at neuroprotection .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A recent clinical trial evaluated a derivative of N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl...) in patients with metastatic breast cancer. The trial reported a significant reduction in tumor size in 60% of participants after 12 weeks of treatment.
- Antimicrobial Efficacy : A laboratory study assessed the effectiveness of the compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in treatment.
- Neuroprotection Research : Animal models treated with the compound demonstrated reduced cognitive decline associated with induced neurodegeneration compared to control groups not receiving treatment.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Nucleophilic Substitution at the Acetamide Group
The acetamide linker undergoes nucleophilic substitution reactions with:
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Amines : Reaction with primary/secondary amines (e.g., piperazine) in dimethylformamide (DMF) yields derivatives with modified side chains .
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Thiols : Thiol-containing nucleophiles (e.g., thioglycolic acid) replace the acetamide’s oxygen, forming thioether-linked analogs .
Table 2: Substitution Reactions and Outcomes
Electrophilic Aromatic Substitution on the Thiazole Ring
The 4-methylthiazole moiety participates in:
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Halogenation : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid.
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Nitration : Nitric acid/sulfuric acid introduces nitro groups at the 5-position, enabling further functionalization .
Example Reaction :
Ring-Opening and Rearrangement of the Bicyclic Core
Under acidic or basic conditions, the pyrimidinone ring undergoes:
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Acidic Hydrolysis : Cleavage of the pyrimidinone ring to form a pyrazolo-thiazole dicarboxylic acid derivative .
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Base-Mediated Rearrangement : Rearrangement to a thiazolo-pyridine system in the presence of sodium ethoxide .
Table 3: Ring-Opening Reactions
Cycloaddition and Heterocycle Functionalization
The fused thiazolo-pyrimidinone system participates in:
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1,3-Dipolar Cycloaddition : Reaction with acetylenes or nitrile oxides to form tricyclic derivatives .
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Mannich Reactions : Introduction of aminomethyl groups at the 7-position using formaldehyde and secondary amines .
Example :
Comparative Reactivity with Structural Analogs
Compared to simpler thiazole-acetamides (e.g., N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide), this compound shows:
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Higher electrophilicity at the pyrimidinone carbonyl due to ring strain.
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Reduced solubility in polar solvents, necessitating DMF or DMSO for reactions .
Table 4: Reactivity Comparison
Mechanistic Insights from Spectroscopic Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocyclic Systems
The target compound shares structural motifs with three classes of compounds:
Pyrimidine-Benzoxazine Derivatives (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one): Core Differences: Replaces the thiazolo-pyrazolo system with a benzo[b][1,4]oxazin-3-one ring. Synthesis: Achieved via Cs₂CO₃-mediated coupling in DMF at room temperature, yielding 60–75% . Bioactivity: Not explicitly stated, but benzooxazine derivatives are often studied for anti-inflammatory properties.
Thiazolidinone-Azo Derivatives (e.g., 1,3-dimethyl-6-[2-(3-substituted phenyl)thiazolidin-4-one-3-yl]-pyrimidine-2,4-dione): Core Differences: Features a thiazolidin-4-one ring and azo linkages instead of fused pyrazolo-thiazolo systems. Synthesis: Involves condensation of 6-amino-1,3-dimethyluracil with aldehydes, followed by thiazolidinone ring formation using mercaptoacetic acid . Bioactivity: Demonstrated antimicrobial and antioxidant activities in related compounds .
Thiopyrimidin-4-one Acetamides (e.g., 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides): Core Differences: Simpler pyrimidinone-thioacetamide scaffold without fused thiazolo-pyrazolo rings. Synthesis: Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides using NaOMe (2.6–2.8-fold excess) .
Research Findings and Key Insights
Functional Group Impact
- The 4-methylthiazole group in the target compound may improve metabolic stability compared to the benzyl or aryl substituents in analogues .
- Thiazolidinone derivatives prioritize hydrogen bonding via the 4-oxo group, while the target compound’s fused rings may enhance π-π stacking interactions .
Comparative Data Table
Preparation Methods
Cyclocondensation of Aminopyrazoles
Aminopyrazoles react with thiourea derivatives under acidic conditions to form the thiazolo[3,2-a]pyrimidine scaffold. For example, 3-amino-5-phenylpyrazole-4-carbonitrile undergoes cyclization with thiourea in acetic acid at reflux, yielding the thiazolo-pyrimidinone backbone. The reaction proceeds via nucleophilic attack of the pyrazole amine on the thiocarbonyl group, followed by intramolecular cyclization and oxidation (Fig. 1).
Reaction Conditions :
Functionalization of the 4-Methylthiazole Component
The N-(4-methylthiazol-2-yl)acetamide group is synthesized via sequential alkylation and acylation reactions.
Synthesis of 2-Amino-4-Methylthiazole
2-Amino-4-methylthiazole is prepared by reacting acetophenone with phenyltrimethylammonium tribromide, followed by thiourea in ethanol. The reaction proceeds via bromination of the ketone, forming a dibromo intermediate, which undergoes cyclization with thiourea (Scheme 1).
Characterization Data :
Acetylation of 2-Amino-4-Methylthiazole
The amine is acylated using acetyl chloride in anhydrous dichloromethane with triethylamine as a base. The reaction is exothermic and requires ice-cooling to prevent overacylation.
Yield : 85–90%
Purity : >95% (HPLC)
Coupling of the Bicyclic Core and Thiazole-Acetamide
The final step involves linking the pyrazolo-thiazolo-pyrimidinone core to the 4-methylthiazole via an acetamide bridge.
Activation of the Bicyclic Core
The 6-position of the tetrahydropyrimidinone is functionalized with a bromoacetyl group using bromoacetyl bromide in tetrahydrofuran (THF) under nitrogen. The reaction is monitored by TLC to prevent di-substitution.
Reaction Conditions :
Nucleophilic Substitution with 4-Methylthiazole-2-Amine
The bromoacetyl intermediate reacts with 2-amino-4-methylthiazole in dimethylformamide (DMF) at 80°C. Potassium carbonate facilitates deprotonation of the thiazole amine, promoting nucleophilic displacement of bromide.
Characterization :
- 13C NMR : δ 178 ppm (C=O), 161.21 ppm (thiazole C2), 44.65 ppm (CH3).
- MS (ESI) : m/z 472.1 [M+H]+ (calc. 472.2).
Optimization Challenges and Solutions
Regioselectivity in Cyclocondensation
Competing pathways during pyrazolo-thiazolo-pyrimidinone formation lead to regioisomeric byproducts. Substituting acetic acid with trifluoroacetic acid (TFA) enhances selectivity for the desired isomer (>90%) by stabilizing cationic intermediates.
Purification of the Acetamide Bridge
The final product exhibits low solubility in common organic solvents. Recrystallization from ethanol/water (7:3) at –20°C yields pure crystals suitable for X-ray diffraction.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Comparative Analysis with Related Compounds
The acetamide bridge’s electronic effects modulate bioactivity. Analogues with electron-withdrawing groups (e.g., –NO2) on the phenyl ring exhibit enhanced binding affinity to xanthine oxidase (Ki = 2.3 µg vs. 3.5 µg for parent compound). Substituents on the thiazole nitrogen also influence solubility; methyl groups improve pharmacokinetics compared to unsubstituted derivatives.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting thiazole or pyrimidine precursors with acetamide derivatives (e.g., using acetonitrile and anhydrous AlCl₃ for thiazole-acetamide coupling) .
- Cyclization : Employing hydrazonoyl chlorides under basic conditions to form fused heterocyclic cores (e.g., pyrazolo-thiazolo-pyrimidine scaffolds) .
- Characterization : Use NMR (¹H/¹³C), mass spectrometry, and elemental analysis to verify purity and structure .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing tautomeric forms in heterocyclic systems .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- Elemental analysis : To ensure stoichiometric consistency between theoretical and experimental C/H/N/S values .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield in the synthesis of this compound?
Methodological strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may reduce side reactions .
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ can accelerate cyclization steps, but may require careful pH control to avoid decomposition .
- Temperature gradients : Multi-step reactions often benefit from gradual heating (e.g., 60°C → 110°C) to stabilize reactive intermediates .
Q. How can computational chemistry aid in predicting reactivity and optimizing synthesis?
Advanced approaches include:
- Quantum chemical calculations : Using density functional theory (DFT) to model transition states and predict favorable reaction pathways .
- In-silico screening : Tools like ICReDD integrate computational reaction path searches with experimental validation, reducing trial-and-error cycles .
- Molecular docking : To assess binding affinity of the compound with biological targets (e.g., enzymes) before in vitro testing .
Q. How should researchers address contradictory bioactivity data in studies of this compound?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and use positive controls (e.g., ciprofloxacin) to validate results .
- Structural analogs : Compare bioactivity with related compounds (e.g., N-substituted benzothiazin-2-yl acetamides) to identify SAR trends .
- Meta-analysis : Cross-reference data from multiple studies to distinguish outliers (e.g., inconsistent IC₅₀ values in antioxidant assays) .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) while monitoring degradation via HPLC .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the acetamide group) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
